p53 and MDM2 proteins-interaction-inhibitor chiral

Übersicht

Beschreibung

The compound “p53 and MDM2 proteins-interaction-inhibitor (racemic)” is a small-molecule inhibitor designed to disrupt the interaction between the p53 protein and the mouse double minute 2 homolog (MDM2) protein. The p53 protein is a crucial tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair. MDM2 is a negative regulator of p53, promoting its degradation and thus inhibiting its tumor-suppressive functions. Inhibitors of the p53-MDM2 interaction aim to restore the activity of p53, making them potential therapeutic agents in cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p53 and MDM2 proteins-interaction-inhibitors involves multiple steps. One common synthetic route includes the reaction of a precursor compound with phosgene to form a carbamoyl chloride intermediate. This intermediate is then treated sequentially with piperazine and a solution of hydrogen chloride in ether to yield the racemic inhibitor . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of these inhibitors follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

The p53 and MDM2 proteins-interaction-inhibitor undergoes various chemical reactions, including:

Oxidation: The inhibitor can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the inhibitor into its reduced forms.

Substitution: The inhibitor can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

The p53 and MDM2 proteins-interaction-inhibitor has numerous scientific research applications:

Chemistry: Used as a model compound to study protein-protein interactions and the development of small-molecule inhibitors.

Biology: Investigated for its role in modulating cellular pathways involving p53 and MDM2.

Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in tumors with wild-type p53.

Industry: Utilized in the development of diagnostic tools and assays for cancer research

Wirkmechanismus

The p53 and MDM2 proteins-interaction-inhibitor exerts its effects by binding to the p53-binding domain of MDM2. This binding disrupts the interaction between p53 and MDM2, preventing the degradation of p53. As a result, p53 levels increase, leading to the activation of its tumor-suppressive functions, including cell cycle arrest, apoptosis, and DNA repair. The inhibitor also induces the expression of p53 target genes, further enhancing its anti-tumor activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nutlin-3a: Ein bekannter Inhibitor der p53-MDM2-Interaktion mit ähnlichen Bindungseigenschaften.

MI-773: Ein weiterer Inhibitor, der die p53-MDM2-Interaktion angreift.

RG7112: Ein klinischer Inhibitor mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit

Der p53- und MDM2-Protein-Interaktionsinhibitor (racemisch) ist aufgrund seiner racemischen Natur einzigartig, d. h. er enthält gleiche Mengen beider Enantiomere. Dies kann seine Bindungsaffinität und pharmakokinetischen Eigenschaften im Vergleich zu anderen Inhibitoren beeinflussen. Darüber hinaus können seine spezifischen Synthesewege und Reaktionsbedingungen Vorteile in Bezug auf Ausbeute und Reinheit bieten .

Biologische Aktivität

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical focal point in cancer biology. Disruption of this interaction has been targeted for therapeutic development, particularly through the use of chiral inhibitors. This article explores the biological activity of these inhibitors, focusing on their mechanisms, efficacy, and implications for cancer treatment.

Mechanisms of p53-MDM2 Interaction

p53 plays a vital role in regulating the cell cycle, promoting apoptosis, and maintaining genomic stability. MDM2 inhibits p53 through several mechanisms:

- Ubiquitination : MDM2 acts as an E3 ubiquitin ligase, tagging p53 for proteasomal degradation.

- Transcriptional Inhibition : The binding of MDM2 prevents p53 from binding to DNA, inhibiting its function as a transcription factor.

- Nuclear Export : MDM2 facilitates the export of p53 from the nucleus, further reducing its availability to act on target genes .

Chiral Inhibitors of p53-MDM2 Interaction

Chiral compounds have been developed to selectively inhibit the p53-MDM2 interaction. These inhibitors can be classified based on their structural characteristics and biological activity.

Case Study: Nutlin-3

Nutlin-3 is one of the most studied MDM2 inhibitors. It is a cis-imidazoline analog that effectively displaces p53 from MDM2 with an IC50 in the range of 100-300 nM. Notably, the enantiomer (−)Nutlin-3 exhibits significantly higher activity (150 times more potent) than its counterpart (+)Nutlin-3 .

Table 1: Comparison of Chiral Inhibitors

| Compound | IC50 (nM) | Selectivity | Mechanism |

|---|---|---|---|

| Nutlin-3 | 100-300 | Moderate | Displaces p53 |

| MI-219 | 5 | High | Direct binding to MDM2 |

| AMG 232 | <1 | Very High | Induces p53 activity |

| RG7388 | 6 | High | Potent cell growth inhibition |

Research Findings

Recent studies have shown that various chiral inhibitors can effectively reactivate p53 in cancer cells with wild-type p53 while sparing those with mutated forms:

- MI-77301 and MI-888 : These compounds demonstrate over 10,000-fold selectivity for MDM2 over MDMX and activate wild-type p53 at concentrations as low as 30-100 nM .

- AMG 232 : This inhibitor binds with picomolar affinity to MDM2 and robustly activates p53 signaling pathways, leading to cell-cycle arrest and tumor cell proliferation inhibition .

Clinical Implications

The development of chiral inhibitors targeting the p53-MDM2 interaction represents a promising therapeutic avenue in oncology. These compounds can potentially restore normal p53 function in tumors where it is inhibited by MDM2 overexpression. The selective nature of these inhibitors may also reduce off-target effects commonly associated with traditional chemotherapy.

Table 2: Clinical Trials of MDM2 Inhibitors

| Compound | Phase | Target Cancer Type | Outcome |

|---|---|---|---|

| RG7388 | Phase I | Solid tumors | Tumor regression observed |

| AMG 232 | Phase I/II | Acute myelogenous leukemia | Significant anti-tumor activity |

| Nutlin-3 | Phase II | Various solid tumors | Promising results in clinical trials |

Eigenschaften

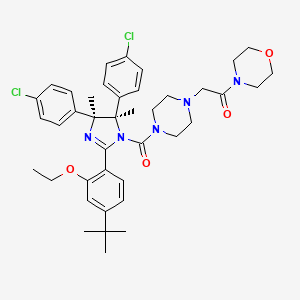

IUPAC Name |

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZBZZRLUQDRII-IOLBBIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590834 | |

| Record name | 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939981-37-0 | |

| Record name | 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.